molecular formula C15H12Br2O2 B2851865 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-33-6

3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No. B2851865
CAS RN: 351066-33-6
M. Wt: 384.067
InChI Key: IZEWDOUSCGRKGC-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C15H12Br2O2 . It has a molecular weight of 384.06 .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde consists of a benzene ring substituted with two bromine atoms and an aldehyde group. Additionally, it has a methoxybenzyl group attached to the benzene ring via an ether bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde include a molecular weight of 384.06 . Unfortunately, specific information such as melting point, boiling point, and density were not found in the available resources.

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzanilides , it may interact with its targets through similar mechanisms, such as binding to specific receptors or enzymes, inhibiting their activity, or modulating their function.

Result of Action

The molecular and cellular effects of 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde’s action are currently unknown . As research progresses, we will gain a better understanding of how this compound affects cells and tissues at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde interacts with its targets and exerts its effects . For instance, this compound should be stored at a temperature between 28 C for optimal stability .

properties

IUPAC Name

3,5-dibromo-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEWDOUSCGRKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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